molecular formula C9H11NO2 B167947 3-(3-Aminophenyl)propanoic acid CAS No. 1664-54-6

3-(3-Aminophenyl)propanoic acid

Cat. No. B167947
CAS RN: 1664-54-6
M. Wt: 165.19 g/mol
InChI Key: SBHFVSXLYOBZKD-UHFFFAOYSA-N
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Patent
US07662839B2

Procedure details

3-(3-Amino-phenyl)-propionic acid (495 mg, 3 mmol) was esterified with MeOH using Method A, except that the residue was partitioned between EtOAc (10 ml) and saturated aqueous NaHCO3 (10 ml). The organic layer was dried (MgSO4), filtered and evaporated in vacuo to give the title compound.
Quantity
495 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][CH:7]=1.[CH3:13]O>>[CH3:13][O:11][C:10](=[O:12])[CH2:9][CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([NH2:1])[CH:3]=1

Inputs

Step One
Name
Quantity
495 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)CCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc (10 ml) and saturated aqueous NaHCO3 (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CCC1=CC(=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.